Rilmazafone hydrochloride dihydrate is a synthetic compound classified as a peptidoaminobenzophenone. [] It acts as a prodrug for benzodiazepines and is primarily recognized for its role in sleep research. [] Rilmazafone is metabolized in the body to produce active metabolites that exhibit hypnotic properties. [, ]
Rilmazafone is primarily prescribed in Japan under the trade name Rhythmy for the treatment of insomnia, with typical dosages ranging from 1 to 2 mg daily .
The synthesis of rilmazafone involves several key steps, primarily utilizing reactions that facilitate the formation of its triazole structure and subsequent modifications to yield the final product.
A detailed synthesis pathway reported in literature includes:
Rilmazafone's molecular structure is characterized by a complex arrangement that includes:
Mass spectrometry has been employed to confirm the structures of various metabolites formed during its metabolism, highlighting the compound's intricate metabolic pathways .
Rilmazafone undergoes several critical chemical reactions primarily during its metabolism:
The metabolic pathways involve multiple enzymatic actions that facilitate these transformations.
Rilmazafone acts as a prodrug, meaning it requires metabolic activation to exert pharmacological effects.
This mechanism highlights the importance of metabolic activation in achieving therapeutic efficacy .
Rilmazafone exhibits several notable physical and chemical properties:
Rilmazafone has been investigated for its potential applications in treating insomnia and other sleep disorders due to its sedative properties. Its unique prodrug nature allows for controlled release and metabolism into active compounds within the body.
The compound's unique attributes position it as a significant subject for further research within pharmacology and medicinal chemistry .
Rilmazafone (C~21~H~20~Cl~2~N~6~O~3~) is a non-benzodiazepine prodrug requiring enzymatic transformation to exert pharmacological effects. Its water-soluble design facilitates oral absorption but lacks intrinsic activity at benzodiazepine receptors. The activation cascade occurs primarily in the gastrointestinal tract, generating bioactive benzodiazepine metabolites through sequential reactions.
Upon oral administration, rilmazafone undergoes rapid hydrolysis by intestinal enzymes. In vivo studies confirm that >90% of the prodrug is metabolized before reaching systemic circulation, with negligible parent compound detected in plasma. The initial hydrolysis targets the peptide-like glycylamino side chain, a reaction catalyzed by aminopeptidases abundant in intestinal mucosa. This site-specific cleavage enables efficient liberation of the intermediate metabolite (desglycyl rilmazafone, DG), which spontaneously cyclizes into the bioactive benzodiazepine structure. This enteric activation bypasses hepatic first-pass metabolism during the initial biotransformation phase [1] [3].
Aminopeptidases (particularly membrane-bound intestinal isoforms) serve as the primary bioactivating enzymes. In vitro kinetic analyses using rat intestinal homogenates demonstrate:
The generated DG intermediate exhibits high instability at physiological pH, undergoing spontaneous intramolecular condensation. This forms the triazolobenzodiazepine core characteristic of the principal active metabolite rilmazolam (M1). This two-step activation occurs within intestinal enterocytes, allowing M1 direct access to portal circulation [1] [3] [6].
Table 1: Metabolic Pathway of Rilmazafone Activation
Metabolite | Chemical Designation | Formation Site | Key Enzymes | Chemical Fate |
---|---|---|---|---|
Rilmazafone | Prodrug (5-([(2-aminoacetyl)amino]methyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide) | Intestinal lumen | None (passive absorption) | Substrate for aminopeptidases |
Desglycyl rilmazafone (DG) | Intermediate metabolite | Intestinal mucosa | Aminopeptidases | Spontaneous cyclization |
Rilmazolam (M1) | Primary bioactive metabolite (8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo [1,5-a][1,4]benzodiazepine-2-carboxamide) | Intestinal enterocytes | Non-enzymatic cyclization | Hepatic metabolism & systemic activity |
Bioactivation generates three principal metabolites with benzodiazepine receptor affinity:
Rilmazolam (M1): The dominant bioactive species formed via DG cyclization. Structural characterization confirms its triazolobenzodiazepine scaffold (benzene ring fused with diazepine) bearing chloro substituents at positions 8 (benzodiazepine ring) and 2' (phenyl ring). Mass spectrometry identification shows m/z 426.1 [M+H]+ [1] [6].
N-Desmethyl rilmazolam: Hepatic cytochrome P450-mediated demethylation of M1. This metabolite retains ~60% of parent's receptor binding affinity based on in vitro receptor binding assays.
Di-desmethyl rilmazolam: Secondary demethylation product exhibiting reduced lipophilicity and CNS penetration.
Metabolite quantification in human specimens employs LC-HRMS with synthesized reference standards. In forensic case studies, di-desmethyl rilmazolam accumulates at highest concentrations (170 ng/g in fatal intoxication), reflecting its extended elimination half-life relative to other metabolites [6].
Significant interspecies differences in hepatic handling of metabolites impact bioavailability:
Table 2: Interspecies Metabolic Differences of Rilmazafone Metabolites
Parameter | Rat Model | Primate Model | Human Data |
---|---|---|---|
Primary active metabolite | Rilmazolam (M1) | Rilmazolam (M1) | Rilmazolam (M1) |
Hepatic availability (F) of DG | 0.16 | Not reported | Inferred >0.20 |
Hepatic availability (F) of M1 | 0.07 | Not reported | Inferred <0.10 |
Number of detected metabolites | 4–5 | ≥10 | ≥3 (major) |
Dominant elimination pathway | Biliary excretion | Renal excretion (glucuronides) | Renal (di-desmethyl) |
Evidence source | Multiple indicator dilution | Urinary metabolite profiling | Forensic toxicology |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7